Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate involves several steps. The reaction conditions often include the use of phosphorylating agents and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction can lead to the formation of dephosphorylated products .
Scientific Research Applications
Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical processes, influencing nucleotide metabolism and the synthesis of nucleic acids . The exact molecular targets and pathways can vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-monophosphate disodium salt: A similar compound with a phosphate group and a sugar moiety.
Disodium uridine-5’-monophosphate: Another related compound involved in nucleotide metabolism.
Uniqueness
Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate is unique due to its specific chemical structure, which includes both a sugar moiety and a phosphate group. This structure allows it to participate in various biological processes and makes it a valuable compound in scientific research .
Biological Activity
Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate is a complex organic compound with potential biological activities that have garnered attention in various fields of research. This article explores its biological activity based on current literature, highlighting its pharmacological properties, safety profiles, and potential applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₃H₁₈N₄Na₂O₁₁P
- CAS Number : 123334-07-6
- Molecular Weight : Approximately 490.21 g/mol
The compound features multiple functional groups including hydroxyl, phosphate, and pyrimidine moieties which contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that disodium phosphate derivatives exhibit significant antimicrobial activity. For instance, a series of substituted phenyl analogues have shown mean minimum inhibitory concentrations (MICs) against various pathogens, suggesting that modifications in the molecular structure can enhance efficacy against specific microbial strains .
Compound | Mean MIC (µM) | Target Pathogen |
---|---|---|
Disodium Derivative A | 0.40 | Human Rhinovirus |
Disodium Derivative B | 0.50 | Staphylococcus aureus |
Cytotoxicity and Safety Profile
In a safety assessment conducted by the European Food Safety Authority (EFSA), disodium 5'-ribonucleotides were evaluated for cytotoxic effects. The results indicated no significant skin irritancy or eye irritation potential at specified concentrations . The acute inhalation toxicity tests in laboratory animals revealed an LC50 greater than 4.28 mg/L, indicating a relatively low toxicity profile .
The proposed mechanism of action for disodium phosphate derivatives involves interference with nucleic acid synthesis and cellular metabolism in pathogens. The presence of hydroxyl groups enhances solubility and bioavailability, facilitating better interaction with target sites within microbial cells.
Case Studies
- Feed Additive Evaluation : A study evaluating disodium 5'-inosinate as a feed additive found that it is safe for use in animal diets at concentrations up to 50 mg/kg without adverse effects on the target species. This highlights its potential for safe incorporation into nutritional products .
- Pharmacological Research : In vitro studies have demonstrated that derivatives of disodium phosphate can inhibit viral replication in certain serotypes of human rhinovirus, suggesting potential therapeutic applications in antiviral treatments .
Properties
Molecular Formula |
C15H22N2Na2O16P2 |
---|---|
Molecular Weight |
594.27 g/mol |
IUPAC Name |
disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2 |
InChI Key |
UZNAKFWKNKLVBT-UHFFFAOYSA-L |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.